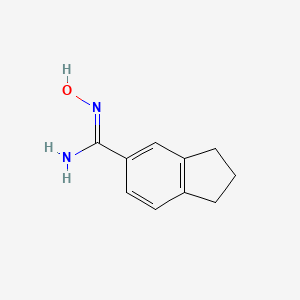
5-(Benzyloxy)-2-iodopyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Benzyloxy)-2-iodopyridine: is an organic compound that belongs to the class of iodopyridines. It is characterized by the presence of a benzyloxy group at the 5-position and an iodine atom at the 2-position of the pyridine ring. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Benzyloxy)-2-iodopyridine typically involves the iodination of 5-(Benzyloxy)pyridine. One common method is the use of iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, to introduce the iodine atom at the 2-position of the pyridine ring . The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane under mild conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions: 5-(Benzyloxy)-2-iodopyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles through reactions such as the Suzuki-Miyaura coupling, where boronic acids are used as reagents.
Oxidation and Reduction: The benzyloxy group can be oxidized to a carbonyl group or reduced to a benzyl group under appropriate conditions.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents such as ethanol or toluene.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or neutral media.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products:
Substitution Products: Various substituted pyridines depending on the nucleophile used.
Oxidation Products: Benzaldehyde derivatives.
Reduction Products: Benzyl derivatives.
Applications De Recherche Scientifique
5-(Benzyloxy)-2-iodopyridine has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 5-(Benzyloxy)-2-iodopyridine depends on its specific application. In medicinal chemistry, it may act by interacting with molecular targets such as enzymes or receptors, modulating their activity. The benzyloxy group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets . The iodine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity .
Comparaison Avec Des Composés Similaires
5-(Benzyloxy)pyridine: Lacks the iodine atom, making it less reactive in certain substitution reactions.
2-Iodopyridine: Lacks the benzyloxy group, affecting its solubility and biological activity.
5-(Benzyloxy)-2-chloropyridine: Similar structure but with a chlorine atom instead of iodine, leading to different reactivity and applications.
Uniqueness: 5-(Benzyloxy)-2-iodopyridine is unique due to the combination of the benzyloxy and iodine substituents, which confer distinct chemical and physical properties. This combination allows for versatile reactivity in organic synthesis and potential for diverse biological activities .
Propriétés
Formule moléculaire |
C12H10INO |
|---|---|
Poids moléculaire |
311.12 g/mol |
Nom IUPAC |
2-iodo-5-phenylmethoxypyridine |
InChI |
InChI=1S/C12H10INO/c13-12-7-6-11(8-14-12)15-9-10-4-2-1-3-5-10/h1-8H,9H2 |
Clé InChI |
WVANKBALXMGODA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)COC2=CN=C(C=C2)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


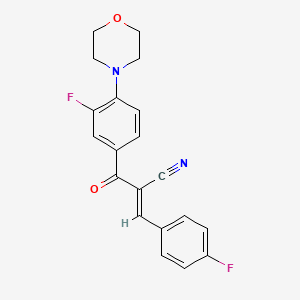



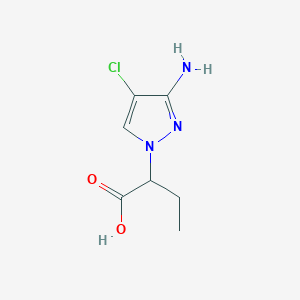
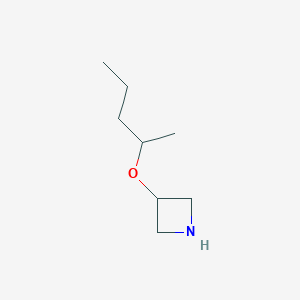
![tert-Butyl7-hydroxy-2-azaspiro[4.5]decane-2-carboxylate](/img/structure/B13073747.png)
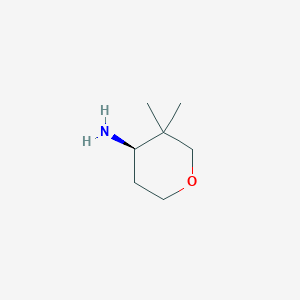
![Ethyl 1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-7-carboxylate](/img/structure/B13073762.png)
![1-{bicyclo[2.2.1]heptan-2-yl}-4-bromo-1H-pyrazol-3-amine](/img/structure/B13073768.png)
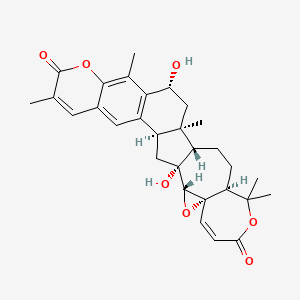
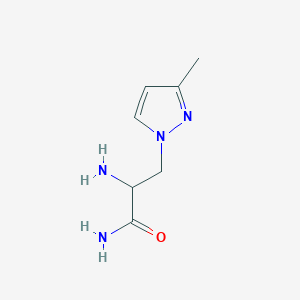
![methyl (4R)-4-[(3R,5S,6E,8S,9S,10R,13R,14S,17R)-6-ethylidene-3-hydroxy-10,13-dimethyl-1,2,3,4,5,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B13073782.png)
